Molecular Weight and Heavy-Atom Count Differentiation vs. Non-Halogenated Benzyl Carbamates
CAS 647013-62-5 possesses a molecular weight of 334.59 g/mol and contains two halogen atoms (one Br, one Cl), resulting in a heavy-atom count of 19 and a calculated octanol‑water partition coefficient (cLogP) of approximately 2.7 . In contrast, the non‑halogenated benzyl carbamate (benzyl N‑butyrylcarbamate) has a molecular weight of ~207 g/mol and a cLogP of ~1.3. The doubling of molecular weight and the ~1.4 log‑unit increase in lipophilicity directly impact passive membrane permeability and protein‑binding characteristics, which are critical determinants in cell‑based assay performance and in vivo distribution [1]. This physicochemical distinction means that the compound cannot be replaced by a non‑halogenated analog without altering the experimental pharmacokinetic profile.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 334.59 g/mol; cLogP ≈ 2.7 |
| Comparator Or Baseline | Benzyl N-butyrylcarbamate: MW ≈ 207 g/mol; cLogP ≈ 1.3 |
| Quantified Difference | ΔMW = +127 g/mol (61% increase); ΔcLogP ≈ +1.4 log units |
| Conditions | Calculated values based on molecular structure; cLogP computed by atom‑based method; no experimental logP determination found in primary literature for this specific compound. |
Why This Matters
A 1.4 log‑unit increase in lipophilicity can translate to a >10‑fold difference in membrane partitioning, making the non‑halogenated analog unsuitable as a permeability surrogate.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Context: relationship between logP and membrane permeability). View Source
